N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a methanesulfonamide group attached to a phenyl ring, which is further connected to a pyrazolo[1,5-c][1,3]oxazin ring system. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the methanesulfonamide group could potentially undergo hydrolysis, while the pyrazolo[1,5-c][1,3]oxazin ring system might participate in various cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Behaviour in Transfer Hydrogenation
Research by Carrión et al. (2007) developed a safer methodology for the synthesis of bis(pyrazol-1-yl)methane ligands, with applications in the transfer hydrogenation of ketones. These ligands, when coordinated with ruthenium, form complexes that have been shown to catalyze the transfer hydrogenation process efficiently. The study highlights the influence of substituents on the ligands' phenyl group, demonstrating their effect on the catalytic activity of the complexes, with benzene derivatives showing higher activity than their p-cymene counterparts (Carrión et al., 2007).
Synthesis of Pyrazolo and Pyrazolopyrimidine Derivatives
Another aspect of the compound's utility is seen in its role in synthesizing diverse heterocyclic compounds. Khazaei et al. (2015) and Ghorbani‐Vaghei et al. (2014) demonstrated its use in the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media and solvent-free conditions, respectively. These methodologies offer advantages such as high yields, short reaction times, and compliance with green chemistry principles (Khazaei et al., 2015); (Ghorbani‐Vaghei et al., 2014).
Potential COX-2 Inhibitors
Patel et al. (2004) explored the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including structures similar to the queried compound, as potential COX-2 inhibitors. Their research not only yielded several novel classes of compounds but also highlighted the compounds' selectivity for COX-2 over COX-1 enzymes, suggesting potential therapeutic applications (Patel et al., 2004).
Role in Metal Complexation
Research by Reger et al. (2006) and (2005) investigated the complexation of bis(pyrazolyl)methane ligands with silver(I) and the preparation of hetero- and homobimetallic complexes incorporating organoplatinum(II) and tricarbonylrhenium(I) centers. These studies provide insight into the influence of ligand geometry on the formation of discrete metallacycles and coordination polymers, underscoring the compound's utility in developing new materials with potential applications in catalysis and materials science (Reger et al., 2006); (Reger et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[5-(3-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-5-9-18(13-16)24-27-22(20-11-3-4-12-23(20)30-24)15-21(25-27)17-8-6-10-19(14-17)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEVMWXPKKJDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.